Cyclopentanesulfonyl chloride
CAS No.: 26394-17-2
Cat. No.: VC2011893
Molecular Formula: C5H9ClO2S
Molecular Weight: 168.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26394-17-2 |
---|---|
Molecular Formula | C5H9ClO2S |
Molecular Weight | 168.64 g/mol |
IUPAC Name | cyclopentanesulfonyl chloride |
Standard InChI | InChI=1S/C5H9ClO2S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2 |
Standard InChI Key | HZVKYZHPDGEECE-UHFFFAOYSA-N |
SMILES | C1CCC(C1)S(=O)(=O)Cl |
Canonical SMILES | C1CCC(C1)S(=O)(=O)Cl |
Introduction
Chemical Structure and Identification
Cyclopentanesulfonyl chloride (C₅H₉ClO₂S) is an organosulfur compound with a molecular weight of 168.64 g/mol. Its structure consists of a cyclopentane ring with a sulfonyl chloride (-SO₂Cl) functional group attached . This configuration provides the molecule with distinctive chemical reactivity that makes it useful in various synthetic pathways.
Chemical Identifiers
The compound's identification parameters are summarized in the following table:
Parameter | Value |
---|---|
Common Name | Cyclopentanesulfonyl chloride |
CAS Number | 26394-17-2 |
Molecular Formula | C₅H₉ClO₂S |
Synonyms | Cyclopentanesulphonyl chloride, Cyclopentylsulfonyl chloride |
European Community (EC) Number | 627-911-1 |
Physical Properties
Cyclopentanesulfonyl chloride exhibits the following physical and chemical properties:
Property | Value |
---|---|
Physical State | Liquid |
Color | Pale to dark brown |
Boiling Point | 99°C at 7mm Hg |
Density | 1.279 g/mL at 25°C |
Refractive Index | n₂₀/D 1.4918 |
Flash Point | >230°F |
Sensitivity | Moisture sensitive |
These physical properties are essential considerations for researchers working with this compound, particularly its moisture sensitivity which necessitates careful handling procedures .
Synthesis Methods
Reed Reaction
One of the primary methods for synthesizing cyclopentanesulfonyl chloride is the Reed reaction, a photochemical process involving the reaction of sulfur dioxide and chlorine with cyclopentane. This reaction is represented by the equation:
R-H + SO₂ + Cl₂ → R-SO₂Cl + HCl
The reaction requires strong illumination with short-wavelength visible or ultraviolet light. The products typically include some chloroalkanes and polysulfonated material in addition to the desired sulfonyl chloride, with higher temperatures favoring chlorination .
Alternative Synthesis Methods
Applications and Uses
Cyclopentanesulfonyl chloride serves as a key reagent in organic synthesis with diverse applications across multiple research domains.
Synthetic Chemistry Applications
The compound is widely utilized as a versatile reagent for the synthesis of sulfonamides, which are important in pharmaceuticals and agrochemicals. Its reactive sulfonyl chloride group readily undergoes nucleophilic substitution reactions, making it valuable for introducing sulfonyl functionality into various molecular frameworks .
Pharmaceutical Development
In pharmaceutical research, cyclopentanesulfonyl chloride is used in the preparation of various drug intermediates, enhancing the efficiency of drug formulation processes. The cyclopentane ring provides a rigid structural element that can influence the three-dimensional orientation of pharmacophores, potentially affecting biological activity .
Bioconjugation Techniques
The compound plays a crucial role in bioconjugation techniques, allowing researchers to attach biomolecules to surfaces or other molecules. This application is vital in diagnostics and therapeutics, where specific targeting or immobilization of biomolecules is required .
Polymer Chemistry
In polymer science, cyclopentanesulfonyl chloride is employed in modifying polymer properties, leading to materials with improved performance in coatings and adhesives. The incorporation of sulfonyl groups can alter the polarity, solubility, and thermal properties of polymers .
Analytical Chemistry
Cyclopentanesulfonyl chloride is utilized in the derivatization of compounds for improved detection and analysis in chromatographic techniques. This application makes it easier to identify and quantify substances that might otherwise be difficult to detect using standard analytical methods .
Related Compounds and Derivatives
Several structurally related compounds have been developed based on the cyclopentane sulfonyl chloride scaffold, each with specialized applications.
Fluorinated Derivatives
3-Fluorocyclopentane-1-sulfonyl chloride (C₅H₈ClFO₂S, CAS 1309433-76-8) represents an important fluorinated derivative with enhanced metabolic stability. The incorporation of fluorine at the 3-position of the cyclopentane ring confers unique properties valuable in pharmaceutical development .
The synthesis of this fluorinated derivative typically involves several key steps, potentially utilizing continuous flow processes in industrial settings to enhance safety and control over reaction conditions. Microreactors can facilitate efficient and scalable synthesis, allowing for precise temperature and pressure management during the reactions.
Methylated Derivatives
2-Methylcyclopentane-1-sulfonyl chloride (C₆H₁₁ClO₂S, CAS 1495792-59-0) is another important structural analog featuring a methyl substituent on the cyclopentane ring. This compound serves as a precursor in various organic syntheses and demonstrates reactivity patterns similar to the parent compound but with modified steric properties.
Structural Applications in Medicinal Chemistry
Cyclopentane-based structures have found interesting applications in medicinal chemistry. For instance, cyclopentane-1,3-dione has been identified as a novel isostere for the carboxylic acid functional group. Studies have demonstrated that the cyclopentane-1,3-dione moiety has pKa values typically in the range of carboxylic acids, making it a valuable alternative in drug design where carboxylic acid replacements are sought .
Derivatives of cyclopentane-1,3-dione have been synthesized and evaluated in both functional and radioligand-binding assays, with some compounds exhibiting nanomolar IC₅₀ and Kd values similar to reference compounds. This demonstrates the utility of cyclopentane scaffolds in developing bioactive molecules .
Hazard Category | Classification |
---|---|
Hazard Codes | C (Corrosive), Xi (Irritant) |
Risk Statements | 34 (Causes burns) |
Safety Statements | 26-36/37/39-45 |
UN Classification | UN 3265 8/PG 2 |
WGK Germany | 3 (Severe hazard to waters) |
GHS Hazard and Precautionary Statements
The GHS classification provides specific hazard and precautionary statements for handling this compound:
Type | Statements |
---|---|
Signal Word | Danger |
Hazard Statements | H314: Causes severe skin burns and eye damage |
Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P363: Wash contaminated clothing before reuse. P405: Store locked up. |
These safety classifications emphasize the corrosive nature of cyclopentanesulfonyl chloride and the need for appropriate protective measures when handling this compound .
Supplier | Product Number | Purity | Package Size | Price |
---|---|---|---|---|
Sigma-Aldrich | 656607 | 90% | 1g | $113 |
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